molecular formula C9H9N3O6 B14688820 1,3,5-Benzenetricarboxamide, N,N',N''-trihydroxy- CAS No. 30240-05-2

1,3,5-Benzenetricarboxamide, N,N',N''-trihydroxy-

Cat. No.: B14688820
CAS No.: 30240-05-2
M. Wt: 255.18 g/mol
InChI Key: IJDZJWBDGIZZAV-UHFFFAOYSA-N
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Description

1,3,5-Benzenetricarboxamide, N,N’,N’‘-trihydroxy- is a compound that belongs to the family of benzenetricarboxamides. These compounds are known for their ability to form supramolecular structures through self-assembly. The unique structure of 1,3,5-Benzenetricarboxamide, N,N’,N’'-trihydroxy- allows it to participate in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Benzenetricarboxamide, N,N’,N’'-trihydroxy- can be synthesized through the reaction of benzene-1,3,5-tricarboxylic acid with appropriate amines under controlled conditions. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the amide bonds. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity of the product .

Industrial Production Methods

Industrial production of 1,3,5-Benzenetricarboxamide, N,N’,N’'-trihydroxy- involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of large quantities of the compound, ensuring consistency and quality. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Benzenetricarboxamide, N,N’,N’'-trihydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzenetricarboxamides .

Scientific Research Applications

1,3,5-Benzenetricarboxamide, N,N’,N’'-trihydroxy- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3,5-Benzenetricarboxamide, N,N’,N’'-trihydroxy- involves its ability to form hydrogen bonds and participate in supramolecular self-assembly. The compound can interact with various molecular targets through hydrogen bonding, leading to the formation of well-defined structures. These interactions can influence the compound’s properties and its ability to exert specific effects in biological and chemical systems .

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Benzenetricarboxylic acid: A precursor to 1,3,5-Benzenetricarboxamide, N,N’,N’'-trihydroxy- and other benzenetricarboxamides.

    N,N’,N’'-Tris(2-aminoethyl)-1,3,5-benzenetricarboxamide: A similar compound with different substituents on the amide groups.

    N,N’,N’'-Tris(3-pyridyl)-1,3,5-benzenetricarboxamide: Another derivative with pyridyl groups, used in coordination chemistry

Uniqueness

1,3,5-Benzenetricarboxamide, N,N’,N’'-trihydroxy- is unique due to its specific functional groups that allow for versatile interactions and self-assembly. Its ability to form well-defined supramolecular structures makes it valuable in various applications, distinguishing it from other similar compounds .

Properties

CAS No.

30240-05-2

Molecular Formula

C9H9N3O6

Molecular Weight

255.18 g/mol

IUPAC Name

1-N,3-N,5-N-trihydroxybenzene-1,3,5-tricarboxamide

InChI

InChI=1S/C9H9N3O6/c13-7(10-16)4-1-5(8(14)11-17)3-6(2-4)9(15)12-18/h1-3,16-18H,(H,10,13)(H,11,14)(H,12,15)

InChI Key

IJDZJWBDGIZZAV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)NO)C(=O)NO)C(=O)NO

Origin of Product

United States

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